2-[3-[1-[[2-(3,4-dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid;hydrochloride
Overview
Description
Scientific Research Applications
ICI 204,448 hydrochloride has a wide range of scientific research applications:
Pharmacology: It is used to study the effects of κ-opioid receptor activation and to distinguish between centrally and peripherally mediated effects.
Neuroscience: It is used to investigate the role of κ-opioid receptors in pain modulation and other neurological processes.
Drug Development: ICI 204,448 hydrochloride serves as a lead compound for the development of new κ-opioid receptor agonists with improved efficacy and selectivity.
Mechanism of Action
Target of Action
ICI 204,448 hydrochloride is a potent κ-opioid agonist . The κ-opioid receptor is the primary target of this compound . These receptors play a crucial role in pain perception, consciousness, motor control, and mood .
Mode of Action
As a κ-opioid agonist, ICI 204,448 hydrochloride binds to and activates the κ-opioid receptors . This interaction triggers a series of biochemical reactions that lead to the compound’s potential analgesic activity .
Biochemical Pathways
Upon activation by ICI 204,448 hydrochloride, the κ-opioid receptors can inhibit the release of neurotransmitters, thereby modulating the perception of pain . The exact biochemical pathways affected by this compound are still under investigation.
Result of Action
The activation of κ-opioid receptors by ICI 204,448 hydrochloride can lead to potential analgesic effects, making it useful for the study of neurological diseases . It may also have uses in the treatment of heart attack and anti-itching effects .
Action Environment
The action, efficacy, and stability of ICI 204,448 hydrochloride can be influenced by various environmental factors. For instance, the compound’s peripheral selectivity suggests that its effects may be more pronounced in peripheral tissues compared to the CNS . .
Biochemical Analysis
Biochemical Properties
ICI 204,448 hydrochloride interacts with κ-opioid receptors . As a κ-opioid receptor agonist, it binds to these receptors and activates them, leading to a series of biochemical reactions. The nature of these interactions is typically characterized by the binding of the agonist to the receptor, which triggers a conformational change and initiates intracellular signaling pathways.
Cellular Effects
The effects of ICI 204,448 hydrochloride on various types of cells and cellular processes are largely mediated through its action on κ-opioid receptors. By activating these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ICI 204,448 hydrochloride involves its binding to κ-opioid receptors, acting as an agonist . This binding interaction triggers a conformational change in the receptor, leading to the activation or inhibition of enzymes, changes in gene expression, and other downstream effects.
Dosage Effects in Animal Models
The effects of ICI 204,448 hydrochloride vary with different dosages in animal models . For instance, it has been shown to attenuate heat hypersensitivity at both low and high doses, but only attenuated mechanical hypersensitivity at the high dose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICI 204,448 hydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the dichlorophenylacetyl intermediate: This involves the reaction of 3,4-dichlorophenylacetic acid with appropriate reagents to form the acetyl intermediate.
Amination: The intermediate is then reacted with methylamine to introduce the amine group.
Pyrrolidinylation: The resulting compound undergoes a reaction with pyrrolidine to form the pyrrolidinyl derivative.
Phenoxyacetic acid coupling: The final step involves coupling the pyrrolidinyl derivative with phenoxyacetic acid to form the target compound.
Industrial Production Methods
Industrial production of ICI 204,448 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
ICI 204,448 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and pyrrolidinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
ICI 118,551 hydrochloride: A selective β2-adrenoceptor antagonist.
U-50488 hydrochloride: Another κ-opioid receptor agonist with similar peripheral selectivity.
Nor-BNI: A selective κ-opioid receptor antagonist.
Uniqueness
ICI 204,448 hydrochloride is unique due to its high selectivity for peripheral κ-opioid receptors and its limited central nervous system penetration. This makes it particularly useful for studying peripheral κ-opioid receptor functions without the confounding effects of central receptor activation .
Properties
IUPAC Name |
2-[3-[1-[[2-(3,4-dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26Cl2N2O4.ClH/c1-26(22(28)12-16-7-8-19(24)20(25)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)31-15-23(29)30;/h4-8,11,13,21H,2-3,9-10,12,14-15H2,1H3,(H,29,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDGLVOYAQNQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)OCC(=O)O)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923747 | |
Record name | ICI-204,448 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121264-04-8 | |
Record name | 2-[3-[1-[[2-(3,4-Dichlorophenyl)acetyl]methylamino]-2-(1-pyrrolidinyl)ethyl]phenoxy]acetic acid hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121264-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ici 204448 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121264048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ICI-204,448 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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